molecular formula C10H13ClN2O B1474548 1-(2-Chloropyridin-4-yl)piperidin-3-ol CAS No. 1289147-48-3

1-(2-Chloropyridin-4-yl)piperidin-3-ol

Cat. No.: B1474548
CAS No.: 1289147-48-3
M. Wt: 212.67 g/mol
InChI Key: YTKUKKWNMUTTJQ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)piperidin-3-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate. This scaffold is particularly valuable for constructing molecules with potential biological activity. Compounds featuring a chloropyridine moiety fused with a piperidine ring are frequently explored in developing receptor ligands and enzyme inhibitors . The chloropyridine group is a privileged structure in agrochemicals and pharmaceuticals, often contributing to favorable pharmacokinetic properties and binding affinity . Similarly, the piperidine ring is a common feature in many active pharmaceutical ingredients, making this core structure a promising starting point for drug discovery programs . Researchers utilize this chemical intermediate in designing and synthesizing novel compounds for various therapeutic areas. Its structure is amenable to further functionalization, allowing for the creation of diverse chemical libraries for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKUKKWNMUTTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloropyridin-4-yl)piperidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloropyridin-4-yl)piperidin-3-ol is C₁₁H₁₂ClN₃O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The compound features a piperidine ring linked to a chloropyridine moiety, which contributes to its chemical reactivity and biological activity.

The biological activity of 1-(2-Chloropyridin-4-yl)piperidin-3-ol primarily involves its interaction with various biological targets. It is hypothesized to act as a ligand that binds to specific receptors or enzymes, modulating their activity. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with:

  • Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Binding to neurotransmitter receptors, which may influence neurological functions.

Pharmacological Properties

Research indicates that 1-(2-Chloropyridin-4-yl)piperidin-3-ol exhibits several pharmacological properties:

  • Anticancer Activity : Compounds structurally similar to 1-(2-Chloropyridin-4-yl)piperidin-3-ol have shown significant anticancer effects in various studies. For instance, related compounds have demonstrated cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition : The compound has been explored for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies have indicated that modifications in similar compounds can lead to varying degrees of AChE inhibition .
  • Antimicrobial Activity : Some derivatives of chloropyridine compounds have exhibited moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with 1-(2-Chloropyridin-4-yl)piperidin-3-ol or its analogs:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 ValuesNotes
AnticancerVariousEffective against multiple cancer cell lines
AChE Inhibition<40 nMSignificant inhibition observed in modified analogs
AntibacterialModerateActive against specific bacterial strains

Structural Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of 1-(2-Chloropyridin-4-yl)piperidin-3-ol. Variations in the piperidine and pyridine rings can significantly influence potency and selectivity for biological targets. For example, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to receptors or enzymes .

Scientific Research Applications

Scientific Research Applications

1-(2-Chloropyridin-4-yl)piperidin-3-ol has several notable applications in scientific research:

1. Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.
  • Receptor Modulation : Research indicates that compounds similar to 1-(2-Chloropyridin-4-yl)piperidin-3-ol can modulate receptor activity, which is crucial for developing drugs targeting neurotransmitter systems.

2. Organic Synthesis

  • Building Block : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.
  • Catalysis : The compound can act as a catalyst or reagent in various chemical reactions, enhancing reaction efficiency and selectivity.

3. Biochemical Studies

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit specific enzymes involved in metabolic pathways, suggesting that 1-(2-Chloropyridin-4-yl)piperidin-3-ol may exhibit similar properties.
  • Cellular Assays : Its effects on cell proliferation and apoptosis are being explored, particularly in cancer research.

Case Studies

Several studies have highlighted the biological activity and potential applications of 1-(2-Chloropyridin-4-yl)piperidin-3-ol:

1. Anticancer Activity

  • A study evaluated the antiproliferative effects of structurally related compounds on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast and colon cancer cells, suggesting that 1-(2-Chloropyridin-4-yl)piperidin-3-ol could have similar effects due to its structural analogies.

2. Neuroprotective Effects

  • Research has focused on the neuroprotective properties of piperidine derivatives, with findings suggesting that these compounds can reduce oxidative stress and inflammation in neuronal cells. This positions 1-(2-Chloropyridin-4-yl)piperidin-3-ol as a potential candidate for treating neurodegenerative diseases.

3. Inflammatory Response Modulation

  • In vitro studies demonstrated that compounds with similar piperidine structures can modulate inflammatory responses by inhibiting cytokine release. This suggests that 1-(2-Chloropyridin-4-yl)piperidin-3-ol may be useful in developing treatments for inflammatory conditions.

Research Findings

Recent findings emphasize the importance of structure–activity relationships (SAR) in understanding the biological effects of 1-(2-Chloropyridin-4-yl)piperidin-3-ol:

Property Observation
Antiproliferative ActivitySignificant inhibition observed in cancer cell lines
Enzyme InteractionPotential inhibitor of key metabolic enzymes
Neuroprotective MechanismReduces oxidative stress in neuronal models

These observations underline the compound's versatility and potential across various research domains.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Compound Name Core Structure Molecular Weight (g/mol) Key Features Biological Activity/Selectivity Reference
1-(2-Chloropyridin-4-yl)piperidin-3-ol Pyridine + piperidin-3-ol 210.66 Chlorine at pyridine 2-position; 3-OH on piperidine Unknown (inferred kinase/modulator potential)
RB-019 (1-(4-octylphenethyl)piperidin-3-ol) Piperidin-3-ol + phenethyl chain ~335.50 (estimated) Hydrophobic octylphenethyl substituent SK1 inhibitor (6.1-fold selectivity over SK2)
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol Pyrimidine + piperidin-3-ol 204.22 Pyrimidine ring instead of pyridine Not reported; likely impacts binding affinity
(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol Pyrrolidin-3-ol + pyrimidine ~213.68 (estimated) Smaller pyrrolidine ring; stereospecific R-configuration Unspecified, but used in stereochemical activity studies
Ben-desbenzyl impurity (piperidin-3-ol derivative) Piperidin-3-ol + benzyl group ~179.22 (estimated) Formed via sodium borohydride reduction Byproduct in benidipine synthesis

Key Structural Differences and Implications

Heterocyclic Core (Pyridine vs. Pyrimidine):

  • Replacement of pyridine with pyrimidine (as in 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This may enhance binding to targets like kinases but reduce metabolic stability .
  • The chlorine position on the pyridine (2-position) vs. pyrimidine (2-position) influences steric hindrance and π-π stacking interactions.

Piperidine vs.

Substituent Effects:

  • Hydrophobic chains (e.g., RB-019’s octylphenethyl group) enhance selectivity for lipid-associated targets like sphingosine kinase 1 (SK1), whereas smaller substituents (e.g., chlorine in the target compound) may favor solubility and CNS penetration .

Preparation Methods

Detailed Preparation Methods

N-Arylation of Piperidin-3-ol

This method involves the coupling of a piperidin-3-ol intermediate with a 2-chloropyridin-4-yl halide or pseudohalide under conditions facilitating nucleophilic substitution or palladium-catalyzed cross-coupling.

Typical Procedure:
  • Starting materials: Piperidin-3-ol or its protected derivative; 2-chloropyridin-4-yl bromide or chloride.
  • Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.
  • Base: Potassium carbonate, cesium carbonate, or sodium tert-butoxide.
  • Solvent: Polar aprotic solvents like DMF, DMSO, or toluene.
  • Temperature: 80–120°C under inert atmosphere.
  • Reaction time: Several hours (typically 12–24 h).

After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents. The organic phase is dried (e.g., with MgSO4) and concentrated. The residue is purified by silica gel chromatography using mixtures of ethyl acetate and hexanes to afford the desired product.

Purification and Characterization

Purification typically involves column chromatography on silica gel, eluting with gradients of ethyl acetate/hexanes or similar solvent systems. The product is characterized by:

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Notes
N-Arylation Pd catalyst, base (K2CO3/Cs2CO3), DMF, 80–120°C High yield; requires inert atmosphere
Purification Silica gel chromatography, EtOAc/hexanes Effective for isolation of pure product
Alternative ring construction Amino alcohol precursors, halogenation agents More complex; useful for analog synthesis

Research Findings and Optimization Notes

  • The palladium-catalyzed N-arylation is the most efficient and widely used method, providing good yields and selectivity for the desired N-substituted piperidin-3-ol.
  • Use of anhydrous and oxygen-free conditions enhances catalyst activity and product yield.
  • Choice of base and solvent critically affects reaction rates and side-product formation.
  • Purification by silica gel chromatography is generally sufficient; however, recrystallization may be employed for further purity enhancement.
  • Alternative synthetic routes involving ring construction allow for substitution pattern variation but require more steps and careful control of regioselectivity.

Q & A

Basic: What are the common synthetic routes for 1-(2-Chloropyridin-4-yl)piperidin-3-ol?

A typical synthesis involves nucleophilic substitution between 2-chloropyridine derivatives and piperidin-3-ol. For example, reacting 4-hydroxy-piperidine with 2-chloro-4-substituted pyridine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃. Catalysts such as KI may enhance reactivity . Optimizing reaction time (12-24 hours) and temperature (80-100°C) is critical to achieving yields >70%. Purification via column chromatography is recommended to isolate the product from by-products like unreacted starting materials or dehalogenated intermediates.

Advanced: How can computational methods predict the reactivity of the chloropyridinyl group in this compound?

Density Functional Theory (DFT) calculations can model the electronic environment of the chloropyridinyl moiety, revealing sites prone to nucleophilic attack (e.g., C-2 chlorine substitution) or electrophilic aromatic substitution. Molecular docking studies may predict interactions with biological targets, such as enzymes or receptors, by analyzing hydrogen bonding and steric compatibility. For instance, the chlorine atom’s electronegativity may influence binding affinity in kinase inhibitors .

Basic: What spectroscopic techniques are used for structural characterization?

  • NMR : <sup>1</sup>H NMR identifies protons on the piperidine ring (δ 3.5–4.0 ppm for the hydroxyl group) and pyridine ring (δ 7.5–8.5 ppm for aromatic protons). <sup>13</sup>C NMR confirms the chloropyridinyl carbon (δ ~150 ppm).
  • IR : A broad peak at 3200–3400 cm⁻¹ indicates the -OH group, while C-Cl stretching appears at ~550 cm⁻¹.
  • Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> peaks matching the molecular formula (C₁₀H₁₂ClN₂O).
  • X-ray Crystallography : Resolves spatial conformation, as demonstrated for structurally similar piperidine derivatives .

Advanced: How to address contradictory data in biological activity assays?

Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or impurities. Strategies include:

  • Control Experiments : Use structurally validated analogs (e.g., 1-(4-chlorophenyl)piperidin-4-ol) as positive/negative controls .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Metabolic Stability Tests : Assess whether the hydroxyl group in piperidin-3-ol undergoes glucuronidation, altering bioavailability .

Basic: What are the key functional groups influencing its chemical reactivity?

  • 2-Chloropyridinyl : Electrophilic aromatic substitution at C-4 or nucleophilic displacement of chlorine.
  • Piperidin-3-ol : Hydrogen bonding via the hydroxyl group and potential for oxidation to a ketone.
  • Synergistic Effects : The chlorine atom enhances the pyridine ring’s electron deficiency, while the hydroxyl group facilitates solubility and hydrogen-bond interactions .

Advanced: What strategies optimize yield in multi-step synthesis?

  • Flow Chemistry : Reduces side reactions by precise control of residence time and temperature .
  • Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., 30 minutes vs. 24 hours).
  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) during chloropyridine coupling to prevent undesired side reactions .

Basic: How to handle and store this compound safely?

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloropyridinyl group.
  • Handling : Use gloves and fume hoods; the compound may release HCl upon decomposition.
  • Disposal : Neutralize with dilute NaOH before incineration, as per guidelines for halogenated amines .

Advanced: How does stereochemistry at the piperidin-3-ol position affect biological activity?

The (3R) and (3S) enantiomers may exhibit divergent binding modes. For example, the (3R) configuration could enhance interactions with chiral pockets in targets like G-protein-coupled receptors. Enantiomeric separation via chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) is critical for structure-activity relationship studies .

Basic: What are its potential applications in medicinal chemistry?

  • Kinase Inhibitors : The chloropyridinyl group mimics adenine in ATP-binding sites.
  • Antimicrobials : Piperidine derivatives disrupt bacterial cell membranes .
  • Neuroactive Agents : The hydroxyl group may modulate blood-brain barrier permeability .

Advanced: How to resolve low solubility in aqueous media?

  • Salt Formation : Convert the hydroxyl group to a sodium or hydrochloride salt.
  • Prodrug Design : Esterify the hydroxyl group (e.g., acetyl or phosphate esters) for improved bioavailability.
  • Co-solvent Systems : Use DMSO-water or PEG-based mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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